An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS Number 887268-11-3): A Putative TRPA1 Antagonist
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS Number 887268-11-3): A Putative TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to TRPA1 and its Role in Sensory Signaling
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that is highly expressed in the primary sensory neurons of the peripheral nervous system. It functions as a critical sensor for a wide array of noxious and inflammatory stimuli.
Key Functions of TRPA1:
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Pain and Nociception: TRPA1 is a key player in the detection of painful stimuli, including chemical irritants, cold temperatures, and mechanical stress.[1][2]
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Inflammation: The channel is activated by inflammatory mediators and its activation can lead to the release of pro-inflammatory neuropeptides, contributing to neurogenic inflammation.
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Respiratory Conditions: TRPA1 is implicated in conditions such as asthma, chronic cough, and allergic rhinitis, where it can be activated by environmental irritants and allergens.
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Itch: The sensation of pruritus, or itch, can also be mediated by TRPA1 activation.[2]
The diverse roles of TRPA1 in pathophysiology have made it an attractive target for the development of novel therapeutics, particularly analgesics and anti-inflammatory agents.
The 3,5-Bis(trifluoromethyl)phenyl Moiety in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is a recurring structural element in many biologically active compounds. The two trifluoromethyl (-CF3) groups are strongly electron-withdrawing and increase the lipophilicity of the molecule. These properties can significantly influence a compound's pharmacokinetic and pharmacodynamic profile by:
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Enhancing Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl groups resistant to metabolic degradation.
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Improving Membrane Permeability: Increased lipophilicity can facilitate the passage of the molecule across cellular membranes.
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Modulating Receptor Binding: The electronic and steric properties of the trifluoromethyl groups can influence how the molecule interacts with its biological target.
Postulated Synthesis of 3,5-Bis(trifluoromethyl)phenylglyoxylamide
While a specific synthesis protocol for 3,5-Bis(trifluoromethyl)phenylglyoxylamide is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles and the synthesis of related compounds. A likely precursor is 3,5-bis(trifluoromethyl)phenylglyoxal, which could then be converted to the glyoxylamide.
Hypothetical Synthetic Pathway:
Caption: A plausible synthetic route to 3,5-Bis(trifluoromethyl)phenylglyoxylamide.
Step-by-Step Rationale:
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Grignard Reagent Formation: The synthesis would likely begin with the commercially available 3,5-bis(trifluoromethyl)bromobenzene. This would be reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide.
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Formation of the Glyoxal: The Grignard reagent would then be reacted with a glyoxal equivalent. There are several methods to achieve this, including reaction with a protected glyoxal derivative followed by deprotection.
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Amidation: The resulting 3,5-bis(trifluoromethyl)phenylglyoxal would then be reacted with ammonia or an ammonia equivalent, such as ammonium hydroxide, to form the desired 3,5-Bis(trifluoromethyl)phenylglyoxylamide.
Physicochemical Properties and Handling
Specific physicochemical data for 3,5-Bis(trifluoromethyl)phenylglyoxylamide are not publicly available. However, based on its structure, the following properties can be anticipated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₅F₆NO₂ |
| Molecular Weight | 285.15 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Poorly soluble in water, soluble in organic solvents like DMSO and ethanol |
| Lipophilicity (LogP) | Moderately high due to the trifluoromethyl groups |
Safety and Handling Precautions:
Compounds containing trifluoromethylphenyl groups should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Specific Hazards (based on related compounds):
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Irritation: May cause skin, eye, and respiratory tract irritation.
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Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Proposed Mechanism of Action as a TRPA1 Antagonist
It is hypothesized that 3,5-Bis(trifluoromethyl)phenylglyoxylamide acts as an antagonist of the TRPA1 ion channel. TRPA1 antagonists can block the channel through several mechanisms, including:
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Competitive Binding: The antagonist may bind to the same site as endogenous or exogenous agonists, preventing channel activation.
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Allosteric Modulation: The antagonist may bind to a site distinct from the agonist binding site, inducing a conformational change that prevents the channel from opening.
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Pore Blockade: The antagonist may physically block the ion-conducting pore of the channel.
The interaction of 3,5-Bis(trifluoromethyl)phenylglyoxylamide with the TRPA1 channel would likely involve hydrophobic and electrostatic interactions, with the trifluoromethylphenyl moiety playing a key role in binding affinity and specificity.
Caption: Workflow for the FLIPR Calcium Influx Assay.
Step-by-Step Methodology:
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Cell Culture and Plating:
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Culture HEK293 cells stably expressing human TRPA1 in appropriate media.
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Seed the cells into 384-well poly-D-lysine coated plates at a suitable density and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange pump inhibitor (e.g., 2.5 mM probenecid) in assay buffer.
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Remove the culture medium from the cells and add the loading buffer.
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Incubate the plate at 37°C for 1 hour in the dark.
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Compound Preparation and Addition:
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Prepare a dilution series of 3,5-Bis(trifluoromethyl)phenylglyoxylamide in assay buffer. Also prepare solutions of a known TRPA1 antagonist (positive control) and vehicle (negative control).
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Add the compound solutions to the appropriate wells of the cell plate.
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Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
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Agonist Addition and Fluorescence Reading:
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Prepare a solution of a TRPA1 agonist (e.g., AITC at a concentration that elicits a submaximal response, such as EC₈₀).
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Place the cell plate into the FLIPR instrument.
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Initiate fluorescence reading to establish a baseline.
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The FLIPR's integrated liquid handler will then add the agonist solution to all wells.
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Continue to record the fluorescence intensity for several minutes to capture the calcium influx.
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Data Analysis:
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The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
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Normalize the data to the response of the vehicle control.
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Plot the normalized response against the concentration of 3,5-Bis(trifluoromethyl)phenylglyoxylamide.
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Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
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Potential Therapeutic Applications
Given its presumed activity as a TRPA1 antagonist, 3,5-Bis(trifluoromethyl)phenylglyoxylamide could be a valuable tool for preclinical research in a variety of disease models, including:
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Neuropathic and Inflammatory Pain: Investigating its analgesic effects in models of diabetic neuropathy, chemotherapy-induced peripheral neuropathy, and inflammatory pain.
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Respiratory Diseases: Assessing its potential to reduce airway inflammation and hyperreactivity in models of asthma and chronic obstructive pulmonary disease (COPD).
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Dermatological Conditions: Exploring its utility in models of pruritus and atopic dermatitis.
Conclusion
While direct experimental data on 3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS 887268-11-3) is not currently available in the public domain, its chemical structure strongly suggests its role as a TRPA1 antagonist. This guide has provided a comprehensive framework for understanding its potential synthesis, properties, mechanism of action, and in vitro characterization. The provided experimental protocol for the FLIPR calcium influx assay offers a robust method for validating its activity and determining its potency. Further research into this and related compounds could lead to the development of novel therapeutics for a range of debilitating conditions mediated by TRPA1 activation.
References
- Chen, J., & Hackos, D. H. (2015). TRPA1 as a drug target—promise and challenges. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(4), 451-463.
- Chen, H., & Terrett, J. A. (2020). Transient receptor potential ankyrin 1 (TRPA1) antagonists: a patent review (2015-2019).
